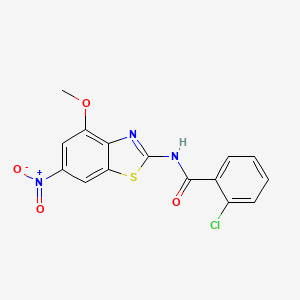

2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O4S/c1-23-11-6-8(19(21)22)7-12-13(11)17-15(24-12)18-14(20)9-4-2-3-5-10(9)16/h2-7H,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQOUVMLWCQQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.

Mode of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase.

Biological Activity

2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzothiazole Core : Cyclization of thiourea derivatives with ortho-substituted anilines.

- Nitration : Introduction of the nitro group using nitrating agents.

- Methoxylation : Methylation reactions to introduce the methoxy group.

- Amidation : Formation of the benzamide linkage through reaction with suitable amines.

Key structural data includes a molecular formula of and a notable melting point that varies based on purity .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. In vitro studies indicate that this compound may inhibit the growth of various bacterial strains, potentially through interference with bacterial protein synthesis or cell wall integrity .

Anticancer Activity

Research indicates that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, related benzothiazole derivatives have shown cytotoxic effects against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines . The mechanism may involve the activation of caspase pathways leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in cancer treatment:

-

Study on Cytotoxicity : A study demonstrated that related compounds exhibited IC50 values in the micromolar range against MCF-7 cells, indicating significant cytotoxicity .

Compound Cell Line IC50 (µM) Compound A MCF-7 0.65 Compound B MDA-MB-231 2.41 2-chloro-N-(4-methoxy-6-nitro...) MEL-8 TBD - Mechanistic Insights : Flow cytometry assays revealed that these compounds could act as potent inducers of apoptosis in treated cells, suggesting their potential use in therapeutic applications against various cancers .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, as anticancer agents. These compounds are being investigated for their ability to inhibit specific enzymes and receptors involved in cancer progression.

- Case Study: A series of benzothiazole derivatives were synthesized and tested for their anti-proliferation capabilities against breast cancer cell lines (e.g., MCF-7 and SK-BR-3). Compounds showed promising results in inhibiting cell growth, suggesting that similar derivatives could be developed for targeted cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. The presence of the benzothiazole moiety is known to enhance biological activity.

- Research Findings: Studies have indicated that benzothiazole derivatives exhibit inhibitory effects on various pathogens, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Benzothiazole derivatives are also being explored for their anti-inflammatory properties. The mechanism may involve the inhibition of specific inflammatory pathways.

- Example Application: Compounds similar to this compound have been tested for their ability to reduce inflammation in preclinical models, indicating a pathway for therapeutic development .

Electronic Materials

The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics, including OLEDs (Organic Light Emitting Diodes) and photovoltaic cells.

| Property | Value |

|---|---|

| Band Gap | ~2.0 eV |

| Conductivity | Moderate |

| Stability | High under ambient conditions |

The compound's stability and electronic characteristics suggest it could be utilized in developing advanced materials with specific electronic functionalities .

Photonic Applications

Due to its optical properties, this compound can be explored for photonic applications such as sensors and light-emitting devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide with structurally related compounds, emphasizing substituent effects, physicochemical properties, and reported applications:

Key Observations:

Methoxy vs. Methyl: Methoxy groups (electron-donating) in the target compound may improve solubility compared to methyl-substituted analogs (e.g., ), while methyl groups enhance lipophilicity . Chlorine Position: The 2-chloro substitution on benzamide (target compound) vs. 4-chloro () alters steric and electronic profiles, impacting intermolecular interactions .

Biological Activity :

- Benzothiazole-amide derivatives with nitro groups (e.g., ) have shown anti-inflammatory and analgesic properties .

- Chlorinated analogs (e.g., ) are explored as pesticides, aligning with the pesticidal applications of structurally related sulfonylurea compounds (e.g., chlorsulfuron) .

Synthetic Accessibility :

- The target compound’s nitro and methoxy groups may complicate synthesis compared to simpler analogs (e.g., ), requiring controlled reaction conditions to avoid over-oxidation .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step pathways, starting with the preparation of the benzothiazole core. For example, condensation of 2-amino-4-methoxy-6-nitrobenzothiazole with 2-chlorobenzoyl chloride in a polar aprotic solvent (e.g., pyridine) under reflux conditions is a common approach. Reaction monitoring via TLC and purification via column chromatography or recrystallization (e.g., using methanol) are critical for obtaining high-purity products . Key parameters include stoichiometric control of acyl chloride, temperature optimization (60–80°C), and inert atmosphere to prevent hydrolysis.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and spectra to confirm proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon assignments. For example, the methoxy group typically appears as a singlet near δ 3.8 ppm .

- IR : Identify key functional groups (amide C=O stretch ~1650 cm, nitro group ~1520 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs (e.g., PFOR enzyme inhibition in anaerobic organisms) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Methodological Answer : Crystallize the compound using slow evaporation (e.g., methanol/chloroform mixture). Use SHELX software for structure solution and refinement . Key considerations:

- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) stabilizing the crystal lattice .

- Torsion Angles : Analyze dihedral angles between the benzamide and benzothiazole moieties to assess planarity .

- Validation : Cross-validate with PLATON or CCDC tools to ensure geometric accuracy .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate acylation .

- Solvent Optimization : Compare DMF (high solubility) vs. THF (ease of removal) .

- Workflow Automation : Use continuous flow reactors for precise control of reaction parameters (temperature, residence time) .

- Purification : Implement preparative HPLC with a C18 column and acetonitrile/water gradient for >95% purity .

Q. How can computational modeling predict structure-activity relationships (SAR)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on the nitro group’s electron-withdrawing effects and chloro substituent’s steric contributions .

- QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. What analytical approaches resolve contradictions in spectral data interpretation?

- Methodological Answer :

- 2D NMR : Use - HSQC and HMBC to assign overlapping signals (e.g., distinguishing aromatic protons in crowded regions) .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., nitazoxanide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.